ABBV-467: An In-Depth Technical Guide to its Mechanism of Action in Acute Myeloid Leukemia (AML)
ABBV-467: An In-Depth Technical Guide to its Mechanism of Action in Acute Myeloid Leukemia (AML)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of ABBV-467, a potent and selective inhibitor of the Myeloid Cell Leukemia-1 (MCL-1) protein, with a specific focus on its implications for Acute Myeloid Leukemia (AML).
Core Mechanism of Action
ABBV-467 is an inhibitor of induced myeloid leukemia cell differentiation protein (MCL-1), a key anti-apoptotic protein belonging to the B-cell lymphoma 2 (BCL-2) family.[1] In many cancer cells, including AML, the overexpression of pro-survival proteins like MCL-1 is a crucial mechanism for evading programmed cell death (apoptosis).[2] MCL-1 sequesters pro-apoptotic proteins, preventing their activation and thus promoting cell survival.[2]
The primary mechanism of action of ABBV-467 involves its high-affinity and selective binding to MCL-1.[3][4] This binding event displaces pro-apoptotic proteins, leading to their activation and the initiation of the intrinsic apoptotic pathway.[1] The activation of effector proteins like BAX and BAK results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, culminating in apoptotic cell death.[5][6] Preclinical studies have demonstrated that ABBV-467 administration to MCL-1-dependent tumor cell lines triggers rapid, mechanism-based apoptosis.[7][8][9]
Data Presentation
The following tables summarize the key quantitative data from preclinical studies of ABBV-467.
Table 1: Binding Affinity and Cellular Activity of ABBV-467
| Parameter | Target/Cell Line | Value | Reference |
| Binding Affinity (Ki) | MCL-1 | <0.01 nM | [3][4] |
| BCL-2 | 247-642 nM | [3] | |
| BCL-XL | 247-642 nM | [3] | |
| BCL-W | 247-642 nM | [3] | |
| Cellular Activity (EC50) | MV4-11 (AML) | 3.91 nM | [3] |
| AMO-1 (Multiple Myeloma) | 0.16 nM | [3] | |
| H929 (Multiple Myeloma) | 0.47 nM | [3] | |
| DLD-1 (Colorectal Cancer) | >10,000 nM | [3] |
Table 2: In Vivo Efficacy of ABBV-467 in an AML Xenograft Model
| Animal Model | Treatment | Tumor Growth Inhibition | p-value | Reference |
| OCI-AML2 Xenograft | ABBV-467 + Venetoclax | 99% | <0.00001 | [3] |
| OCI-AML2 Xenograft | ABBV-467 + 5-Azacitidine | 99% | <0.00001 | [3] |
| OCI-AML2 Xenograft | ABBV-467 (monotherapy) | Resistant | N/A | [3] |
Experimental Protocols
Detailed experimental protocols for the cited studies are proprietary to the conducting institutions. However, the methodologies for the key experiments are outlined below based on standard laboratory practices.
1. Binding Affinity Assessment (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is used to quantify the binding affinity of a compound to its target protein.
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Principle: TR-FRET measures the energy transfer between two fluorophores, a donor and an acceptor, when they are in close proximity. In the context of ABBV-467, a labeled MCL-1 protein and a labeled ligand that binds to MCL-1 are used. When ABBV-467 is introduced, it competes with the labeled ligand for binding to MCL-1, causing a decrease in the FRET signal.
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General Protocol:
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Recombinant human MCL-1 protein is incubated with a fluorescently labeled tracer peptide known to bind to MCL-1.
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A terbium- or europium-labeled antibody specific for a tag on the MCL-1 protein serves as the FRET donor.
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Serial dilutions of ABBV-467 are added to the mixture.
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The reaction is incubated to reach equilibrium.
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The TR-FRET signal is measured using a plate reader. The decrease in signal with increasing concentrations of ABBV-467 is used to calculate the inhibition constant (Ki).
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2. Cellular Activity (EC50 Determination)
This assay determines the concentration of a drug that is required for 50% of its maximum effect, in this case, cell death.
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Principle: AML cell lines (e.g., MV4-11) are treated with varying concentrations of ABBV-467. After a set incubation period, cell viability is measured.
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General Protocol:
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AML cells are seeded in 96-well plates.
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A range of concentrations of ABBV-467 is added to the wells.
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The plates are incubated for a specified time (e.g., 24, 48, or 72 hours).
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Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo, which measures ATP levels.
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The results are plotted as cell viability versus drug concentration, and the EC50 value is calculated from the dose-response curve.
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3. In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of a drug in a living organism.
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Principle: Human AML cells (e.g., OCI-AML2) are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the drug, and tumor growth is monitored.
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General Protocol:
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Immunocompromised mice (e.g., SCID or NSG) are subcutaneously or intravenously injected with a suspension of AML cells.[10]
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Tumors are allowed to grow to a palpable size (e.g., ~200 mm³).[8][10]
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Mice are randomized into treatment and control groups.
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Treatment groups receive ABBV-467 alone or in combination with other agents (e.g., venetoclax) via a specified route (e.g., intravenous) and schedule. The control group receives a vehicle.
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Tumor volume is measured regularly using calipers.
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At the end of the study, mice are euthanized, and tumors may be excised for further analysis.
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Mandatory Visualization
Signaling Pathway of ABBV-467 in AML
Caption: Mechanism of ABBV-467 inducing apoptosis in AML cells.
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for an AML xenograft efficacy study.
Logical Relationship of BCL-2 Family Protein Interactions
Caption: Interactions within the BCL-2 family regulating apoptosis.
Clinical Perspective and Future Directions
While the preclinical data for ABBV-467 in AML models, particularly in combination with venetoclax, were promising, its clinical development has been challenged.[3][10] A first-in-human trial in patients with relapsed/refractory multiple myeloma revealed on-target cardiotoxicity, manifested as elevated cardiac troponin levels in some patients.[7][9][11] This adverse effect is thought to be a class effect of MCL-1 inhibitors, posing a significant hurdle for their therapeutic application.[7][12] Consequently, the clinical development of ABBV-467 was halted.[10]
Despite the discontinuation of ABBV-467's development, the rationale for targeting MCL-1 in AML remains strong, especially in the context of resistance to BCL-2 inhibitors like venetoclax. Future research in this area will likely focus on developing second-generation MCL-1 inhibitors with an improved therapeutic window, identifying predictive biomarkers to select patients most likely to benefit, and exploring novel combination strategies to enhance efficacy while mitigating toxicity.
References
- 1. Facebook [cancer.gov]
- 2. BCL-2 Family Proteins and Acute Myeloid Leukemia (AML) [bcl2familyinaml.com]
- 3. Abbvie’s Mcl-1 inhibitor ABBV-467 shows efficacy in tumor models | BioWorld [bioworld.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Bcl-2 Proteins in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cris.tau.ac.il [cris.tau.ac.il]
- 8. researchgate.net [researchgate.net]
- 9. Selective MCL-1 inhibitor ABBV-467 is efficacious in tumor models but is associated with cardiac troponin increases in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. drughunter.com [drughunter.com]
- 12. Selective MCL-1 inhibitor ABBV-467 is efficacious in tumor models but is associated with cardiac troponin increases in patients - PMC [pmc.ncbi.nlm.nih.gov]
